molecular formula C9H6ClNO3 B1356522 Methyl 5-chlorobenzo[d]oxazole-2-carboxylate CAS No. 27383-92-2

Methyl 5-chlorobenzo[d]oxazole-2-carboxylate

Cat. No. B1356522
CAS RN: 27383-92-2
M. Wt: 211.6 g/mol
InChI Key: BZEDFEOWFUPXIA-UHFFFAOYSA-N
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Description

“Methyl 5-chlorobenzo[d]oxazole-2-carboxylate” is a chemical compound with the molecular formula C9H6ClNO3 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of “Methyl 5-chlorobenzo[d]oxazole-2-carboxylate” involves a reaction with 5-chlorobenzo[d]oxazole, a catalyst, potassium tert-butoxide, and methyl iodide . The reaction is carried out at 80°C for 18 hours under normal pressure. After cooling to 65°C, methyl iodide is added and the reaction is stirred at 65°C for 1 hour .


Molecular Structure Analysis

The molecular structure of “Methyl 5-chlorobenzo[d]oxazole-2-carboxylate” can be represented by the InChI code: 1S/C9H6ClNO3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3 . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 5-chlorobenzo[d]oxazole-2-carboxylate” is a solid at room temperature . It has a molecular weight of 211.6 .

Scientific Research Applications

Oxazole derivatives, including Methyl 5-chlorobenzo[d]oxazole-2-carboxylate, have been found to have a wide spectrum of biological activities, which has drawn the attention of researchers around the globe . Here are some general applications:

  • Pharmaceutical and Medicinal Chemistry

    • Oxazole derivatives have been found to have various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
    • The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
    • For example, a chain of oxazole derivatives were synthesized and checked for Protein Tyrosine Phosphatase-1B (PTP-1B) inhibitory activity, which is important for the treatment of diabetes and obesity .
  • Synthetic Organic Chemistry

    • Oxazole is an important heterocyclic nucleus and is often used as a starting material for different mechanistic approaches in drug discovery .
    • The motif exhibits a high possibility of broad substrate scope and functionalization .
    • Various synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .
  • Material Science

    • Oxazole derivatives are used in the development of organic light-emitting diodes (OLEDs). They can serve as host materials or emitting layers in the fabrication of OLED devices .
    • The photophysical properties of oxazole derivatives make them suitable for use in optoelectronic devices .
  • Agriculture

    • Some oxazole derivatives have shown insecticidal and herbicidal activities. They can be used in the development of new pesticides .
  • Biochemistry

    • Oxazole derivatives can act as enzyme inhibitors. For example, they can inhibit the activity of tyrosine kinases, which are involved in many cellular processes .
  • Environmental Science

    • Oxazole derivatives can be used in the development of fluorescent probes for the detection of metal ions in environmental samples .
  • Chemical Synthesis

    • Oxazole derivatives, including Methyl 5-chlorobenzo[d]oxazole-2-carboxylate, are often used as intermediates in the synthesis of new chemical entities . Their unique structure and reactivity make them valuable tools in the creation of complex organic molecules .
  • Dye Industry

    • Some oxazole derivatives are used in the dye industry due to their ability to form stable, brightly colored compounds .
  • Cosmetics

    • Certain oxazole derivatives are used in the formulation of cosmetics and personal care products .
  • Food Industry

    • Oxazole derivatives are used as flavoring agents in the food industry .
  • Textile Industry

    • Some oxazole derivatives are used in the textile industry as finishing agents .
  • Veterinary Medicine

    • Certain oxazole derivatives are used in veterinary medicine for the treatment of various animal diseases .

Safety And Hazards

“Methyl 5-chlorobenzo[d]oxazole-2-carboxylate” is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

methyl 5-chloro-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEDFEOWFUPXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538015
Record name Methyl 5-chloro-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chlorobenzo[d]oxazole-2-carboxylate

CAS RN

27383-92-2
Record name 2-Benzoxazolecarboxylic acid, 5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27383-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JH Chen, CH Deng, S Fang, JG Ma, P Cheng - Green Chemistry, 2018 - pubs.rsc.org
The triply bonded dimolybdenum compound, Mo2(OtBu)6 (1), was investigated as a homogeneous catalyst for the conversion of CO2. The compound 1 acted as a rare example of a …
Number of citations: 34 pubs.rsc.org
C Fei, T Sheng, L Ning, D Bin - Chinese Journal of Organic …, 2022 - sioc-journal.cn
A type of CNN-type binuclear Cu (Ⅰ) complexes was used in the direct carboxylation of the terminal alkynes under room temperature and atmospheric CO 2 with a low catalyst loading. …
Number of citations: 2 sioc-journal.cn
陈飞, 陶晟, 刘宁, 代斌 - 有机化学, 2022 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: ningliu@shzu.edu.cn; db_tea@shzu.edu.cn Received December 26, 2021; …
Number of citations: 2 sioc-journal.cn

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